molecular formula C11H14BrNO B1372712 (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol CAS No. 878013-26-4

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

Cat. No. B1372712
CAS RN: 878013-26-4
M. Wt: 256.14 g/mol
InChI Key: FIYQYASDCRIEFC-SECBINFHSA-N
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Description

Methanol, also known as methyl alcohol, is a colorless liquid that is used in a wide range of applications. It is used as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .


Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method of methanol production is through the steam reforming of natural gas, which produces synthesis gas (a mixture of carbon monoxide and hydrogen). This synthesis gas is then converted into methanol using a catalyst .


Molecular Structure Analysis

Methanol is the simplest alcohol, with the formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It can be oxidized to produce formaldehyde, and it can react with organic and inorganic compounds to form a variety of products .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid with a faint odor similar to that of ethanol. It is completely miscible in water and forms explosive mixtures with air .

Mechanism of Action

The antimicrobial action of alcohol is primarily due to the denaturation of proteins. This mechanism is supported by the observation that absolute ethyl alcohol, a dehydrating agent, is less bactericidal than mixtures of alcohol and water because proteins are denatured more quickly in the presence of water .

Safety and Hazards

Methanol is highly toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. It can cause damage to the eyes and central nervous system. Ingestion of methanol can lead to nausea, weakness, headache, vomiting, dizziness, and symptoms of drunkenness. In severe cases, it can cause blindness or be fatal .

Future Directions

Methanol is being explored as a potential alternative fuel source. It is also being studied for its potential use in the production of other chemicals, such as formaldehyde and acetic acid .

properties

IUPAC Name

[(3R)-1-(4-bromophenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYQYASDCRIEFC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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